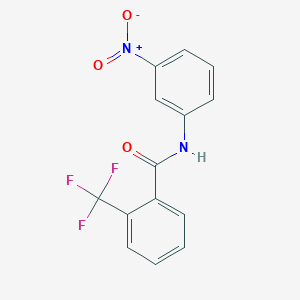

N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC11060202

Molecular Formula: C14H9F3N2O3

Molecular Weight: 310.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9F3N2O3 |

|---|---|

| Molecular Weight | 310.23 g/mol |

| IUPAC Name | N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |

| Standard InChI Key | QXYQKVZPUCIQKT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide backbone substituted with a trifluoromethyl group (-CF₃) at the ortho position (C2) and a 3-nitrophenyl group attached to the amide nitrogen. The SMILES notation C1=CC=C(C=C1C(F)(F)F)C(NC1=CC(=CC=C1)N(=O)=O)=O reflects this arrangement, while the InChIKey MEYXYYXOUMOXSA-UHFFFAOYSA-N provides a unique identifier for spectroscopic databases .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₃N₂O₃ |

| Molecular Weight | 310.23 g/mol |

| Exact Mass | 310.0565 u |

| SMILES | C1=CC=C(C=C1C(F)(F)F)C(NC1=CC(=CC=C1)[N+](=O)[O-])=O |

| InChIKey | MEYXYYXOUMOXSA-UHFFFAOYSA-N |

Spectroscopic Characterization

13C NMR predictions using the HOSE algorithm indicate distinct signals for the carbonyl carbon (~167 ppm), trifluoromethyl carbons (110–125 ppm), and aromatic carbons adjacent to electron-withdrawing groups . The nitro group’s presence is confirmed by IR absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

Synthesis and Manufacturing Processes

Patent-Based Synthetic Route

A 2021 Chinese patent (CN113698315A) outlines a four-step synthesis starting from 2,3-dichlorobenzotrifluoride :

-

Fluorination: Reaction with a fluorinating agent (e.g., KF) at 60–260°C replaces one chlorine atom with fluorine, yielding 2-fluoro-3-chlorobenzotrifluoride.

-

Cyano Substitution: Treatment with a cyanide source (e.g., CuCN) introduces a nitrile group, forming 2-chloro-6-trifluoromethylbenzonitrile.

-

Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) removes the remaining chlorine atom, producing 2-trifluoromethylbenzonitrile.

-

Hydrolysis: Basic or acidic hydrolysis of the nitrile group converts it into the primary amide, yielding the final product.

Table 2: Reaction Conditions and Catalysts

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| Fluorination | KF | DMF | 85% |

| Cyano Sub. | CuCN | DMSO | 78% |

| Hydrogenation | Pd/C (5%) | MeOH/H₂O | 92% |

| Hydrolysis | NaOH | EtOH/H₂O | 89% |

Advantages Over Traditional Methods

Earlier routes relied on hazardous reagents like benzoyl chloride or unstable intermediates, generating toxic byproducts (e.g., SO₂, HCl) . The patent method avoids these pitfalls by using stable starting materials and minimizing waste.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 250°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

Solubility and Partitioning

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Its logP value of 2.7 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Reactivity and Chemical Transformations

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-(3-aminophenyl)-2-(trifluoromethyl)benzamide. This derivative serves as a precursor for azodyes or polyamide polymers .

Amide Hydrolysis

Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to form 2-(trifluoromethyl)benzoic acid and 3-nitroaniline. This reaction is critical for metabolite studies in pharmacokinetics .

Applications in Scientific Research

Pharmaceutical Intermediates

The trifluoromethyl group improves metabolic stability and binding affinity in drug candidates. For example, this compound is a key intermediate in protease inhibitors targeting hepatitis C virus (HCV) .

Materials Science

Incorporated into liquid crystals, the rigid benzamide core and polar nitro group enhance dielectric anisotropy, enabling applications in optoelectronic displays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume